1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
描述
This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety fused to a cyclopropane ring, which is further linked to a piperazine backbone via a carbonyl group. The piperazine is connected to a propan-1-one chain terminating in a 3,5-dimethylisoxazole heterocycle.
属性
IUPAC Name |
1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-14-17(15(2)31-24-14)4-6-22(27)25-7-9-26(10-8-25)23(28)19-12-18(19)16-3-5-20-21(11-16)30-13-29-20/h3,5,11,18-19H,4,6-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLCSCPXLAHCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs identified in the evidence:
Structural and Functional Insights
Core Heterocycles: The target compound’s isoxazole ring (3,5-dimethyl substitution) contrasts with thiazole derivatives (e.g., compounds 74 and 41) . Cyclopropane integration (common in compounds 74, 41, and the target) introduces ring strain, which can improve binding affinity but may reduce synthetic yield due to instability during preparation .
Substituent Effects: Bromophenyl (compound 41) and methoxyphenyl (compound 74) groups influence electronic and steric properties. Bromine’s electronegativity may enhance halogen bonding, while methoxy groups improve solubility .
Synthetic Yields :
- High yields (e.g., 87% for dihydropyrazole derivative 6g ) suggest robust synthetic routes for analogs with simpler heterocycles. In contrast, thiazole-containing compounds (e.g., 32% for compound 41 ) indicate challenges in cyclopropane-thiazole coupling.
Pharmacological Implications (Inferred)
While biological data for the target compound are absent, structural parallels to antimicrobial and CNS-targeting agents can be drawn:
常见问题
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition or metal-catalyzed methods (e.g., Simmons-Smith).
- Piperazine Coupling : Amide bond formation between the cyclopropanecarbonyl group and piperazine using coupling reagents like EDCI/HOBt.
- Isoxazole Incorporation : Alkylation or nucleophilic substitution to attach the 3,5-dimethylisoxazole moiety. Challenges include controlling stereochemistry during cyclopropanation and minimizing side reactions during piperazine coupling. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane protons (δ 1.5–2.5 ppm) and aromatic signals from the benzo[d][1,3]dioxole moiety (δ 6.7–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]+ ions).
- FTIR : Validation of carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and isoxazole C-O-C vibrations (~950 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- In Vitro Assays : Test against panels of enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric assays.
- Cytotoxicity Profiling : Use cell viability assays (MTT/XTT) in cancer cell lines to assess therapeutic potential.
- Dose-Response Studies : Determine IC₅₀ values for active targets to establish potency thresholds .
Advanced Research Questions
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model binding poses with target proteins (e.g., serotonin receptors, inferred from piperazine derivatives).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- QSAR Modeling : Corrogate structural features (e.g., cyclopropane rigidity, isoxazole hydrophobicity) with activity data to guide optimization .
Q. How can contradictory activity data across assay systems be resolved?
- Comparative Studies : Use orthogonal assays (e.g., SPR vs. fluorescence-based binding) to validate target engagement.
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation.
- Membrane Permeability Assays : Assess via PAMPA or Caco-2 models to identify bioavailability limitations .
Q. What strategies optimize reaction yield and scalability?
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading).
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for cyclopropanation or coupling steps.
- Green Chemistry Metrics : Monitor E-factor and atom economy to reduce waste during scale-up .
Q. How does the compound’s stability under varying conditions affect experimental outcomes?
- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and analyze degradation products via HPLC-MS.
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures and guide storage protocols (e.g., –20°C under argon).
- Light Sensitivity : Conduct photostability tests in UV-Vis chambers .
Q. What structural analogs provide insights into SAR for this compound?
| Analog | Structural Variation | Biological Activity |
|---|---|---|
| Compound A () | Piperazine + aromatic ring | Antidepressant (5-HT receptor) |
| Compound B () | Morpholine + sulfonamide | Anticancer (kinase inhibition) |
| Comparative SAR studies reveal that the benzo[d][1,3]dioxole moiety enhances CNS penetration, while the isoxazole group improves metabolic stability . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
